molecular formula C23H17ClN4OS B11663010 N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Cat. No.: B11663010
M. Wt: 432.9 g/mol
InChI Key: VIBNYAGEYXTQCF-AFUMVMLFSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is unique due to its specific combination of a thiazole ring and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H17ClN4OS

Molecular Weight

432.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide

InChI

InChI=1S/C23H17ClN4OS/c24-19-10-6-16(7-11-19)14-25-28-22(29)18-8-12-20(13-9-18)26-23-27-21(15-30-23)17-4-2-1-3-5-17/h1-15H,(H,26,27)(H,28,29)/b25-14+

InChI Key

VIBNYAGEYXTQCF-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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